molecular formula C15H12ClN5O B2922663 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005292-47-6

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2922663
CAS No.: 1005292-47-6
M. Wt: 313.75
InChI Key: WZDWFSABQCKRCJ-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 946308-49-2) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H16ClN5O3 and a molecular weight of 373.8 g/mol, this benzamide derivative features a tetrazole ring system, a privileged scaffold in pharmaceutical development known for its metabolic stability and its ability to mimic carboxylic acid groups, thereby influencing the pharmacokinetic properties of lead compounds . Tetrazole-containing compounds are extensively investigated across multiple therapeutic areas, including research into anticancer agents, cardiovascular drugs, and central nervous system therapies, due to their versatile bioactivity and capacity to engage biological targets . The specific structural features of this compound—including the 4-chlorophenyl moiety attached to the tetrazole ring and the benzamide group—make it a valuable chemical intermediate or a potential candidate for library synthesis in high-throughput screening campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, or investigate new receptor modulators. The product is provided with a guaranteed purity of ≥95% and is intended for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDWFSABQCKRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Benzamide Moiety: The final step involves the condensation of the tetrazole derivative with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Triazole : While the target compound and analogs retain the tetrazole ring, ’s triazole-thione introduces sulfur, which may enhance metal-binding capacity or alter electronic properties .
  • Benzamide Derivatives : The hydroxybenzamide in is critical for HDAC inhibition, suggesting that the target compound’s benzamide group could similarly modulate enzyme interactions .

Key Observations :

  • Synthetic Efficiency: reports a 76% yield for Compound 9o, suggesting robust reaction conditions for tetrazole synthesis . In contrast, ’s elemental analysis discrepancies (e.g., nitrogen content: 3.37% found vs.
  • Spectral Data : The downfield-shifted NH proton in (δ 9.82) reflects strong hydrogen bonding, whereas the triazole proton in (δ 9.55) suggests distinct electronic environments .

Key Observations :

  • HDAC Inhibition : ’s hydroxybenzamide analog demonstrates isoform-selective HDAC inhibition, implying that the target compound’s benzamide group may similarly interact with HDAC active sites .
  • Chlorophenyl Role : The 4-chlorophenyl group in the target compound and ’s analog could enhance binding to hydrophobic pockets in target proteins .

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